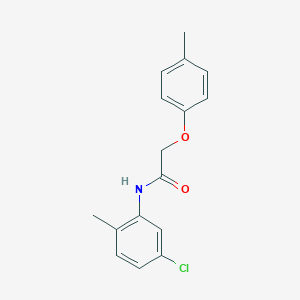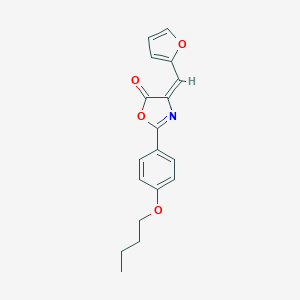
3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide is a complex organic compound that features a benzamide core substituted with an anilinosulfonyl group and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide typically involves the reaction of aniline derivatives with sulfonyl chlorides, followed by coupling with nitro-substituted benzoyl chlorides. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The sulfonyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, and various acids or bases for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amino-substituted derivatives and various substituted benzamides, depending on the specific reagents and conditions used .
科学的研究の応用
3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and nitro groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds include other benzamide derivatives with various substituents, such as:
- 3-(Anilinosulfonyl)-N-(4-methylphenyl)benzamide
- 3-(Anilinosulfonyl)-N-(4-chlorophenyl)benzamide
- 3-(Anilinosulfonyl)-N-(4-fluorophenyl)benzamide
Uniqueness
3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide is unique due to its specific combination of anilinosulfonyl and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C19H15N3O5S |
|---|---|
分子量 |
397.4g/mol |
IUPAC名 |
N-(4-nitrophenyl)-3-(phenylsulfamoyl)benzamide |
InChI |
InChI=1S/C19H15N3O5S/c23-19(20-15-9-11-17(12-10-15)22(24)25)14-5-4-8-18(13-14)28(26,27)21-16-6-2-1-3-7-16/h1-13,21H,(H,20,23) |
InChIキー |
VIQBMZNYUMOSAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Butyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B401136.png)






